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Cat. No.: B3421942 Get Quote

Abstract: Radafaxine (GW-353,162), the (2S,3S)-stereoisomer of hydroxybupropion, is a

pharmacologically active metabolite of bupropion.[1][2] Developed by GlaxoSmithKline in the

early 2000s, it was investigated as a norepinephrine-dopamine reuptake inhibitor (NDRI) for

the treatment of major depressive disorder (MDD) and other indications, including neuropathic

pain and fibromyalgia.[1] Unlike its parent compound bupropion, radafaxine exhibits a distinct

pharmacological profile with a significantly higher potency for the norepinephrine transporter

(NET) relative to the dopamine transporter (DAT).[1] Despite reaching Phase II clinical trials, its

development was discontinued in 2006.[1] This document provides a comprehensive technical

overview of radafaxine, consolidating available data on its mechanism of action,

pharmacodynamics, and pharmacokinetics, and details the experimental protocols used for its

characterization.

Introduction and Development History
Radafaxine, chemically known as (+)-(2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol,

emerged from the metabolic profiling of bupropion, a widely prescribed atypical antidepressant.

[1][3] Bupropion is extensively metabolized, and its major metabolite, hydroxybupropion,

undergoes intramolecular cyclization to form radafaxine.[1] GlaxoSmithKline pursued the

development of this specific isomer due to its unique activity as an NDRI.

The rationale for its development was rooted in the monoamine hypothesis of depression,

which posits that deficits in synaptic concentrations of norepinephrine and dopamine contribute

to depressive symptoms.[4][5] By inhibiting the reuptake of these two key neurotransmitters,
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radafaxine was hypothesized to offer a broader spectrum of efficacy, potentially improving

symptoms of fatigue and anhedonia that are often resistant to selective serotonin reuptake

inhibitors (SSRIs).[1][6]

Radafaxine was advanced into Phase II clinical trials for MDD (NCT00057213, NCT00057226,

NCT00057239) but development was ultimately halted in 2006 due to "poor test results".[1][7]

Mechanism of Action
Radafaxine functions as a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][7]

It binds to the presynaptic norepinephrine transporter (NET) and dopamine transporter (DAT),

blocking the reuptake of their respective neurotransmitters from the synaptic cleft. This action

increases the synaptic availability of norepinephrine and dopamine, enhancing noradrenergic

and dopaminergic neurotransmission. Structural studies on the human norepinephrine

transporter (hNET) have shown that radafaxine occupies the central substrate-binding site,

which likely blocks the conformational changes required for neurotransmitter transport.[8]

Unlike many other antidepressants, radafaxine has negligible affinity for serotonergic,

muscarinic cholinergic, or histaminergic receptors, suggesting a side effect profile distinct from

TCAs and SSRIs.[4] Some evidence also suggests it may act as a modulator of the nicotinic

acetylcholine receptor (nAChR) family.[7][8]
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Caption: Mechanism of action of Radafaxine at the monoaminergic synapse.

Pharmacodynamic Profile
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Specific binding affinity (Kᵢ) and functional inhibition (IC₅₀) values for radafaxine are not widely

available in peer-reviewed literature, a common occurrence for discontinued pharmaceutical

candidates. However, its activity relative to its parent compound, bupropion, has been

described.

Transporter Inhibition
Radafaxine is characterized by its preferential inhibition of norepinephrine reuptake over

dopamine reuptake.[1] This profile is distinct from bupropion, which has more balanced, albeit

weaker, effects.

Compound
Norepinephrine
(NE) Reuptake
Inhibition

Dopamine (DA)
Reuptake Inhibition

Selectivity

Bupropion Baseline (100%) Baseline (100%) ~1:1

Radafaxine
392% of Bupropion's

efficacy

70% of Bupropion's

efficacy
NE > DA

Table 1: Relative in

vitro reuptake

inhibition efficacy of

Radafaxine compared

to Bupropion. Data

sourced from

descriptive statements

in the literature.[1]

Human Dopamine Transporter (DAT) Occupancy
A key study using Positron Emission Tomography (PET) with the radioligand [¹¹C]cocaine

provided the first in vivo characterization of radafaxine's effects on the human brain.[6][9] The

study demonstrated that a single oral dose of radafaxine resulted in a slow, modest, and long-

lasting blockade of DAT. This pharmacokinetic and pharmacodynamic profile is consistent with

a low potential for abuse, as reinforcing drugs typically require fast, high-level (>50%) DAT

occupancy.[9]
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Time Post-Dose (40 mg, p.o.) Mean DAT Blockade (%)

1 Hour 11%

4 Hours (Peak) 22%

8 Hours 17%

24 Hours 15%

Table 2: In vivo dopamine transporter (DAT)

occupancy in human subjects following a single

oral dose of Radafaxine.[9]

Pharmacokinetic Profile
Human Pharmacokinetics
The same PET study that measured DAT occupancy also provided initial human

pharmacokinetic data.

Parameter Value

Dose 40 mg, single oral administration

Tₘₐₓ (Time to Peak Plasma Concentration) ~4 to 8 hours

Table 3: Human pharmacokinetic parameters for

Radafaxine.[6][9]

The prolonged DAT occupancy (15% at 24 hours) relative to the Tₘₐₓ suggests that radafaxine
or its active metabolites have a relatively long half-life or slow dissociation from the transporter.

[9]

Experimental Protocols
Detailed protocols for the specific preclinical assays performed by GlaxoSmithKline on

radafaxine are proprietary. However, based on standard methodologies in neuropharmacology,

the following sections describe the likely experimental approaches used to characterize its

activity.
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Protocol: In Vitro Monoamine Transporter Uptake
Inhibition Assay
This protocol describes a standard method to determine the functional potency (IC₅₀) of a

compound at human monoamine transporters.

Objective: To quantify the concentration-dependent inhibition of [³H]-norepinephrine and [³H]-

dopamine uptake by radafaxine in cells expressing the respective human transporters.

Materials:

HEK-293 cells stably transfected with human NET (hNET) or human DAT (hDAT).

[³H]-Norepinephrine and [³H]-Dopamine (radioligands).

Krebs-HEPES buffer (KHB).

Test compound (Radafaxine) and reference inhibitors (e.g., Desipramine for NET, GBR-

12909 for DAT).

96-well cell culture plates and filtration plates.

Scintillation counter.

Methodology:

Cell Plating: Seed hNET- or hDAT-expressing HEK-293 cells into 96-well plates and culture

until a confluent monolayer is formed.

Preparation of Solutions: Prepare serial dilutions of radafaxine and reference compounds in

KHB.

Pre-incubation: Aspirate culture medium from the cells and wash with KHB. Add the various

concentrations of the test compound (radafaxine) or reference inhibitor to the wells.

Incubate for 20-30 minutes at room temperature.

Uptake Initiation: Add the [³H]-radiolabeled substrate ([³H]-NE for hNET cells, [³H]-DA for

hDAT cells) to each well to initiate the uptake reaction. Incubate for a short period (e.g., 10-
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20 minutes) at room temperature.

Uptake Termination: Terminate the assay by rapidly washing the cells with ice-cold KHB to

remove the extracellular radioligand. This is typically done using a cell harvester and filtration

plates.

Quantification: Lyse the cells and measure the radioactivity retained within the cells using a

liquid scintillation counter.

Data Analysis:

Non-specific uptake is determined in the presence of a high concentration of a known

potent inhibitor (e.g., Desipramine).

Specific uptake is calculated by subtracting non-specific uptake from total uptake.

Plot the percent inhibition of specific uptake against the logarithm of the radafaxine
concentration.

Calculate the IC₅₀ value (the concentration of radafaxine that inhibits 50% of specific

substrate uptake) using non-linear regression analysis.
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Caption: Generalized workflow for the development of an NDRI antidepressant.
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Protocol: Human PET Study for DAT Occupancy
Assessment
This protocol is based on the methodology described by Volkow et al. (2005) for radafaxine.[6]

Objective: To measure the in vivo occupancy of the dopamine transporter (DAT) by radafaxine
in the human brain using Positron Emission Tomography (PET).

Participants: Healthy control subjects with no history of psychiatric or neurological disorders.

Materials:

PET scanner.

Radiotracer: [¹¹C]cocaine (a ligand that binds to DAT).

Test drug: Radafaxine (40 mg oral dose).

Arterial line for blood sampling.

Centrifuge and gamma counter for plasma analysis.

Methodology:

Baseline Scan: Each subject undergoes a baseline PET scan prior to drug administration.

An intravenous bolus of [¹¹C]cocaine is administered.

Dynamic PET scanning is performed for 60-90 minutes to measure the tracer's uptake and

distribution in the brain, particularly in DAT-rich regions like the striatum.

Arterial blood samples are taken throughout the scan to measure the concentration of the

radiotracer in plasma, which serves as the input function for kinetic modeling.

Drug Administration: Subjects are administered a single 40 mg oral dose of radafaxine.

Occupancy Scans: Subjects undergo subsequent PET scans at specified time points after

radafaxine administration (e.g., 1, 4, 8, and 24 hours). The procedure for these scans is
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identical to the baseline scan.

Plasma Analysis: Blood samples are collected in parallel with the occupancy scans to

measure plasma concentrations of radafaxine.

Image Analysis and Quantification:

PET images are co-registered with an MRI of the subject's brain to accurately delineate

regions of interest (ROI), such as the caudate, putamen (striatum), and cerebellum (as a

reference region with negligible DAT density).

The binding potential (BP_ND) of [¹¹C]cocaine, an index of DAT availability, is calculated

for each ROI at baseline and at each post-drug time point.

DAT occupancy is calculated as the percentage reduction in BP_ND from baseline:

Occupancy (%) = [ (BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline ] * 100

Safety Monitoring: Cardiovascular parameters (heart rate, blood pressure) and behavioral

effects are monitored throughout the study.

Conclusion
Radafaxine is a norepinephrine-preferring dopamine reuptake inhibitor that represented a

rational evolution from its parent compound, bupropion. Its pharmacodynamic profile,

characterized by potent NET inhibition and more modest DAT inhibition, suggested potential

therapeutic advantages for certain symptom clusters of depression.[1] Human in vivo data

confirmed that at clinical doses, radafaxine engages the dopamine transporter in a slow and

sustained manner, a profile consistent with low abuse liability.[6][9] Despite a promising

preclinical and early clinical profile, the development of radafaxine was halted, likely due to

insufficient efficacy or other unfavorable findings in Phase II trials. The technical data available

for radafaxine nonetheless provides a valuable case study for drug development professionals

on the characterization of novel NDRI compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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